(R)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride

Physicochemical characterization Regioisomer differentiation Chromatographic method development

The compound (R)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride (CAS 1344640-97-6) is a chiral, ortho-substituted aminophenyl ketone supplied as its hydrochloride salt. It contains a single stereogenic center at the benzylic amine carbon, designated (R), and a para-bromophenyl ketone moiety.

Molecular Formula C15H15BrClNO
Molecular Weight 340.64 g/mol
Cat. No. B12981522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride
Molecular FormulaC15H15BrClNO
Molecular Weight340.64 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N.Cl
InChIInChI=1S/C15H14BrNO.ClH/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(16)9-7-11;/h2-10H,17H2,1H3;1H/t10-;/m1./s1
InChIKeyKFAODTDMJYZZEZ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-(2-(1-Aminoethyl)phenyl)(4-bromophenyl)methanone Hydrochloride – Key Physicochemical Identifiers


The compound (R)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone hydrochloride (CAS 1344640-97-6) is a chiral, ortho-substituted aminophenyl ketone supplied as its hydrochloride salt. It contains a single stereogenic center at the benzylic amine carbon, designated (R), and a para-bromophenyl ketone moiety . The free base is a member of the aryl β-aminoethyl ketone class, a scaffold explored for inhibition of tissue transglutaminase and sortase enzymes [1]. The hydrochloride salt form distinguishes this material from the corresponding free base and from regioisomeric variants, with measurable differences in physicochemical properties that impact handling, reactivity, and stereochemical fidelity in downstream applications.

Why Generic Substitution Risks Failed Synthesis: Structural and Salt-Form Specificity of (R)-(2-(1-Aminoethyl)phenyl)(4-bromophenyl)methanone Hydrochloride


Substituting this compound with a racemate, the (S)-enantiomer, a regioisomer, or the free base is not equivalent. The (R) configuration at the benzylic amine is critical when the compound serves as a chiral building block or ligand precursor, as the absolute stereochemistry directly dictates the diastereoselectivity of downstream transformations [1]. The ortho (2-position) placement of the aminoethyl group creates a distinct steric and electronic environment compared to the 3- or 4‑substituted regioisomers, as reflected in predicted pKa and boiling point differences . Furthermore, the hydrochloride salt provides a defined solid-state form with handling and solubility advantages over the free base, which is often an oil or low-melting solid with poorer aqueous dispersibility . These differences are quantifiable and can materially affect reaction outcomes, making indiscriminate replacement a source of irreproducibility in multi-step synthetic sequences.

Quantitative Differentiation Evidence for (R)-(2-(1-Aminoethyl)phenyl)(4-bromophenyl)methanone Hydrochloride vs. Closest Analogs


Ortho-Regioisomer Exhibits a 23 °C Higher Predicted Boiling Point Compared to the Para-Regioisomer

The predicted boiling point of the 2‑substituted (ortho) target compound is 439.5 °C, whereas the 4‑substituted (para) regioisomer 4-((1R)-1-aminoethyl)phenyl 4-bromophenyl ketone has a predicted boiling point of 416.2 °C . This 23 °C difference is attributable to intramolecular interactions unique to the ortho geometry and can be used to distinguish the two isomers by GC retention time or fractional distillation conditions.

Physicochemical characterization Regioisomer differentiation Chromatographic method development

pKa Shift of 0.36 Units Between Ortho and Para Regioisomers Differentiates Protonation State at Physiological pH

The predicted pKa of the benzylic amine in the 2‑substituted target compound is 8.20, compared with 8.56 for the 4‑substituted regioisomer . This 0.36‑unit difference means the ortho isomer is ≈2.3× less basic, a consequence of the electron‑withdrawing and steric effects of the ortho carbonyl. At pH 7.4, the ortho amine is approximately 86% protonated versus 94% for the para analog, calculated using the Henderson–Hasselbalch equation.

Acid-base chemistry Amine protonation Reaction condition optimization

Hydrochloride Salt Provides Defined Solid-State Handling vs. the Free Base, Which Is Typically a Low-Melting Solid or Oil

The hydrochloride salt of (R)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone is a crystalline solid with a defined stoichiometry and an HPLC purity specification of 98% (supplier data) . In contrast, the free base form of aryl β‑aminoethyl ketones is often a low‑melting solid or oil with limited aqueous solubility [1]. The salt form enhances water‑solubility for aqueous workup and improves long‑term storage stability under ambient conditions, as the protonated amine is less susceptible to oxidation and Schiff‑base formation than the free amine.

Salt-form selection Solid-state chemistry Solubility and stability

Commercially Available (R)-Enantiomer at 98% Purity Enables Immediate Asymmetric Synthesis Without Resolution

The (R)-enantiomer is commercially available from a major supplier with a specified purity of 98% (HPLC) , whereas the (S)-enantiomer is not listed on the same supply platform and may require custom synthesis or chiral resolution . For synthetic chemists requiring a single enantiomer of the 2‑aminoethyl scaffold, the ready availability of the (R) form avoids a multi‑step resolution sequence—typically involving chiral HPLC separation or diastereomeric salt formation with a loss of at least 50% of the racemate—thereby reducing material cost and development time.

Chiral building block Enantiomeric purity Asymmetric synthesis

Recommended Application Scenarios for (R)-(2-(1-Aminoethyl)phenyl)(4-bromophenyl)methanone Hydrochloride Based on Verified Differentiation Evidence


Chiral Building Block for Diastereoselective Synthesis of (R)-Configured β‑Amino Ketone Derivatives

When a synthetic sequence requires a non‑racemic (R)-configured 2‑aminoethyl aryl ketone intermediate, this compound provides the required stereochemistry directly, avoiding a chiral resolution step. The 98% purity minimizes the impact of enantiomeric impurity on downstream diastereoselectivity .

Substrate for Ortho‑Directed Metalation or Chelation‑Controlled Reactions

The ortho relationship between the aminoethyl side chain and the carbonyl group creates a chelating pocket for metal ions (e.g., in asymmetric hydrogenation or organometallic catalysis). The 0.36‑unit lower pKa of the ortho amine (8.20 vs. 8.56 for the para isomer) alters the protonation state under mildly basic conditions, affecting ligand coordination equilibria .

Precursor for Suzuki–Miyaura Cross‑Coupling via the 4‑Bromophenyl Moiety

The para‑bromophenyl ketone serves as an electrophilic partner in palladium‑catalyzed cross‑coupling. The hydrochloride salt form ensures accurate molar equivalents when calculating catalyst and base stoichiometry, a critical parameter for achieving high conversion in Suzuki reactions [1].

Analytical Reference Standard for Regioisomeric Purity Determination

The 23 °C predicted boiling point difference between the 2‑ and 4‑substituted regioisomers allows for their baseline separation by GC or fractional distillation. This compound can therefore be used as a reference marker when developing quality control methods for ortho‑substituted aminophenyl ketone building blocks .

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